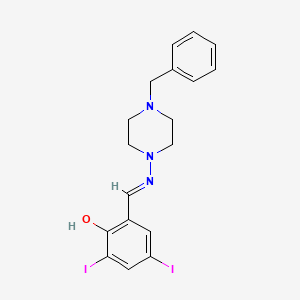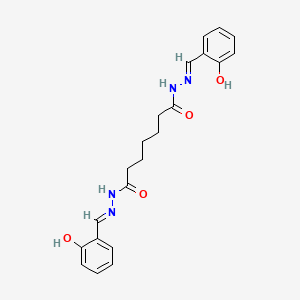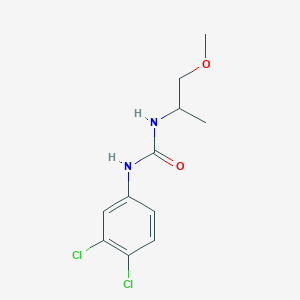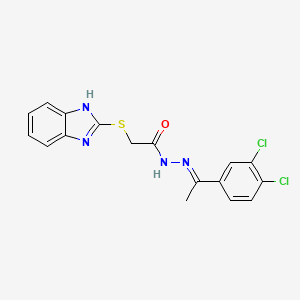![molecular formula C18H18O3 B11979954 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate](/img/structure/B11979954.png)
2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a phenylethenyl group, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-[(E)-2-phenylethenyl]phenyl propanoate.
Reduction: Formation of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate involves its interaction with specific molecular targets and pathways. The methoxy group and phenylethenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-2-phenylethenyl]phenol: Similar structure but lacks the ester group.
4-Methoxy-2-[(E)-2-phenylethenyl]phenyl acetate: Similar structure with an acetate ester group instead of a propanoate ester group.
Uniqueness
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoate ester group differentiates it from other similar compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] propanoate |
InChI |
InChI=1S/C18H18O3/c1-3-18(19)21-16-12-11-15(13-17(16)20-2)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+ |
InChI Key |
LWOKFLOBPJQEBS-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979877.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979888.png)

![3-[1,1'-Biphenyl]-4-YL-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979903.png)
![5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11979911.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B11979925.png)



![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979941.png)



